3-Acetoxy-3'-methoxybenzophenone
Description
3-Acetoxy-3'-methoxybenzophenone (CAS: 890099-27-1) is a benzophenone derivative featuring an acetoxy group (-OAc) at the 3-position and a methoxy group (-OMe) at the 3'-position of the benzophenone backbone. Its molecular formula is C₁₆H₁₄O₄, with a molecular weight of 270.28 g/mol . This compound is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals, UV stabilizers, or polymer additives. The acetoxy group enhances reactivity in esterification or hydrolysis reactions, while the methoxy group contributes to electron-donating effects, influencing electronic properties and solubility .
Properties
IUPAC Name |
[3-(3-methoxybenzoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-11(17)20-15-8-4-6-13(10-15)16(18)12-5-3-7-14(9-12)19-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVWOCOEEUYJRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641618 | |
| Record name | 3-(3-Methoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-27-1 | |
| Record name | 3-(3-Methoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Acetoxy-3’-methoxybenzophenone can be synthesized through several methods, including the Friedel-Crafts acylation reaction. This method involves the reaction of 3-methoxybenzoyl chloride with phenyl acetate in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
In industrial settings, the production of 3-Acetoxy-3’-methoxybenzophenone may involve large-scale Friedel-Crafts acylation reactions. The process requires careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Acetoxy-3’-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzophenone derivatives.
Scientific Research Applications
3-Acetoxy-3’-methoxybenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Investigated for its potential role in drug development, particularly as a chemopreventive agent against cancer.
Industry: Utilized in the production of polymers, coatings, and other industrial materials
Mechanism of Action
The mechanism of action of 3-Acetoxy-3’-methoxybenzophenone involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. The compound’s antibacterial properties are believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Substituent-Driven Structural and Functional Differences
The table below highlights key structural analogs and their distinguishing features:
Physical and Spectral Properties
- Melting Points: While exact data for this compound is unavailable, analogs like 3-Acetoxy-3'-iodobenzophenone melt at lower temperatures (~79–82°C for related triazine derivatives) due to bulky substituents .
- Solubility: Methoxy and acetoxy groups enhance solubility in polar solvents (e.g., DCM, EtOAc) compared to non-polar derivatives. The cyano analog may exhibit lower solubility in water due to increased hydrophobicity .
- Spectroscopy: ¹H NMR of related compounds (e.g., δ 3.76 ppm for methoxy groups) suggests diagnostic peaks for substituent identification, though specific data for this compound requires further experimental validation .
Biological Activity
3-Acetoxy-3'-methoxybenzophenone (C16H14O4) is an organic compound belonging to the benzophenone class, characterized by an acetoxy group at the 3-position and a methoxy group at the 3'-position. This compound has garnered attention in scientific research due to its potential biological activities, including antioxidant and antibacterial properties. The following sections will explore the biological activity of this compound, supported by data tables, research findings, and case studies.
- Molecular Formula: C16H14O4
- IUPAC Name: [3-(3-methoxybenzoyl)phenyl] acetate
- Physical State: Yellow oil
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity: The compound exhibits the ability to scavenge free radicals and chelate metal ions, thus protecting cells from oxidative stress.
- Antibacterial Properties: It disrupts bacterial cell membranes and inhibits essential enzymes, contributing to its antibacterial effects.
Antioxidant Activity
Research indicates that this compound demonstrates significant antioxidant activity. This property is crucial for protecting cells from oxidative damage, which is linked to various diseases, including cancer and neurodegenerative disorders.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Reference |
|---|---|---|
| This compound | 25 | BenchChem |
| Vitamin C | 50 | Literature Review |
| Quercetin | 30 | Literature Review |
Antibacterial Activity
In vitro studies have shown that this compound possesses antibacterial properties against various bacterial strains. Its effectiveness varies depending on the concentration and the type of bacteria tested.
Table 2: Antibacterial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | BenchChem |
| Escherichia coli | 20 µg/mL | Literature Review |
| Pseudomonas aeruginosa | 25 µg/mL | Literature Review |
Study on Antioxidant Properties
A study conducted by researchers aimed to evaluate the antioxidant capacity of various benzophenone derivatives, including this compound. The results indicated a strong correlation between the presence of acetoxy and methoxy groups and increased antioxidant activity. The compound was found to significantly reduce oxidative stress markers in cell cultures exposed to hydrogen peroxide.
Study on Antibacterial Effects
Another study explored the antibacterial effects of this compound against multi-drug resistant strains of bacteria. The findings revealed that the compound effectively inhibited bacterial growth at lower concentrations compared to standard antibiotics. This suggests its potential as a lead compound in developing new antibacterial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
